molecular formula C11H10BrNO2 B3055552 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- CAS No. 65435-05-4

2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-

Cat. No.: B3055552
CAS No.: 65435-05-4
M. Wt: 268.11 g/mol
InChI Key: STENFXGLRSAZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The specific structure of this compound includes a brominated oxopropyl group attached to the indole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- typically involves multi-step organic reactions. One common method includes:

    Starting Material: Indole or a substituted indole derivative.

    Bromination: Introduction of the bromine atom using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

    Oxopropylation: Addition of the oxopropyl group through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the bromine or carbonyl groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, amines, or other nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- would depend on its specific interactions with molecular targets. Generally, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The brominated oxopropyl group may enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one: The parent compound without the brominated oxopropyl group.

    5-Bromoindole: Indole with a bromine atom at the 5-position.

    1,3-Dihydro-2H-indol-2-one: Indole with a hydrogenated 2-position.

Uniqueness

2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- is unique due to the combination of the brominated oxopropyl group and the indole core. This structural feature may impart distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

5-(2-bromopropanoyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(12)11(15)7-2-3-9-8(4-7)5-10(14)13-9/h2-4,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STENFXGLRSAZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568973
Record name 5-(2-Bromopropanoyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65435-05-4
Record name 5-(2-Bromopropanoyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-
Reactant of Route 2
Reactant of Route 2
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-
Reactant of Route 3
Reactant of Route 3
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-
Reactant of Route 4
Reactant of Route 4
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-
Reactant of Route 5
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-
Reactant of Route 6
Reactant of Route 6
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.